2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine
Overview
Description
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-diethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the ethylamine derivative, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole moiety.
Astemizole: Another antihistaminic agent containing an imidazole ring.
Uniqueness
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenoxyethanamine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
122958-17-2 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-imidazol-1-ylphenoxy)ethanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-17(4-2)11-12-19-15-7-5-14(6-8-15)18-10-9-16-13-18/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
WPUUCRUYIRXFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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